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molecular formula C7H9N B147104 2,5-Dimethylpyridine CAS No. 589-93-5

2,5-Dimethylpyridine

Cat. No. B147104
M. Wt: 107.15 g/mol
InChI Key: XWKFPIODWVPXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987295B2

Procedure details

N-Oxide Formation. 5 g of 2,5-dimethyl-pyridine and 8.8 g urea-hydrogen peroxide adduct were heated together to 85° C. The mixture melted and was stirred for 18 h at 85° C. It was then cooled to rt and taken up in water-EtOAc and layers separated. The product containing aqueous layer was treated with solid NaCl and concentrated under reduced pressure and back-extracted several times with EtOAc. The back-extracted organic solution was concentrated and the product crystallized. Three crops were collected by filtration for a total of 3.73 g 2,5-dimethyl-pyridine 1-oxide. LCMS (m/z) 124. N-oxide formation also was performed under the following conditions. To a 6,7-dihydro-5H-[1]pyrindine solution in DCM at 0° C. was added peracetic acid (3 mL, 32% in AcOH), and the reaction was slowly allowed to come to rt and stirred for 12 h. The reaction mixture was diluted with DCM (5 mL) and washed with water, aq NaHCO3, brine, then dried over Na2SO4, filtered and concentrated to afford desired 6,7-dihydro-5H-[1]pyrindine 1-oxide (0.6 g). LCMS (m/z): 136.
[Compound]
Name
N-Oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.NC(N)=O.[OH:13]O.O.[CH3:16][CH2:17]OC(C)=O>>[N+:3]1([O-:13])[C:4]2[CH2:17][CH2:16][CH2:8][C:5]=2[CH:6]=[CH:7][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
N-Oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC=C(C=C1)C
Name
Quantity
8.8 g
Type
reactant
Smiles
NC(=O)N.OO
Step Three
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to rt
CUSTOM
Type
CUSTOM
Details
layers separated
ADDITION
Type
ADDITION
Details
The product containing aqueous layer
ADDITION
Type
ADDITION
Details
was treated with solid NaCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
back-extracted several times with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The back-extracted organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
the product crystallized
FILTRATION
Type
FILTRATION
Details
Three crops were collected by filtration for a total of 3.73 g 2,5-dimethyl-pyridine 1-oxide
ADDITION
Type
ADDITION
Details
To a 6,7-dihydro-5H-[1]pyrindine solution in DCM at 0° C. was added peracetic acid (3 mL, 32% in AcOH)
CUSTOM
Type
CUSTOM
Details
to come to rt
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with DCM (5 mL)
WASH
Type
WASH
Details
washed with water, aq NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+]1(=CC=CC=2CCCC12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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